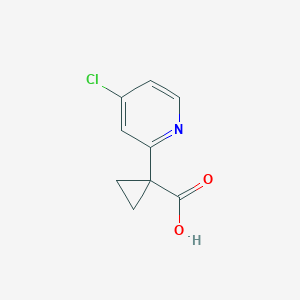

1-(4-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid

Description

1-(4-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid is a cyclopropane ring-containing carboxylic acid derivative with a 4-chloropyridin-2-yl substituent. Such features are often exploited in medicinal chemistry for modulating receptor binding or improving metabolic stability .

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

1-(4-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H8ClNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |

InChI Key |

JXQYPMWRNMZPKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC=CC(=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the cyclopropane ring attached to the 4-chloropyridin-2-yl moiety, followed by conversion to the carboxylic acid functionality. The key synthetic step is often a cyclopropanation reaction of a suitable vinylpyridine precursor, followed by hydrolysis or deprotection to yield the free acid.

Cyclopropanation of 4-Chloropyridin-2-yl Vinyl Precursors

- A common approach uses 4-chloropyridin-2-yl vinyl derivatives as substrates for cyclopropanation.

- Cyclopropanation is typically achieved via reaction with diazo compounds such as tert-butyl diazoacetate under catalytic conditions.

- Catalysts employed include chiral cobalt(II) porphyrin complexes , which enable asymmetric cyclopropanation with high enantioselectivity and diastereoselectivity.

- This step yields the corresponding tert-butyl cyclopropanecarboxylate ester as an intermediate.

Hydrolysis to the Carboxylic Acid

- The tert-butyl ester intermediate is then subjected to acidic hydrolysis , commonly using 4 M hydrochloric acid in dioxane , to remove the tert-butyl protecting group.

- This step liberates the free carboxylic acid, yielding racemic or enantiomerically enriched this compound.

- Typical yields for this hydrolysis step are moderate to good (e.g., around 50-60%).

Alternative Synthesis via Favorskii Rearrangement

- Another documented method involves the Favorskii rearrangement of suitable cyclobutanone precursors bearing chloro substituents.

- For example, 2-(2',2',2'-trichloroethyl)-4-chlorocyclobutan-1-one can be converted under basic aqueous conditions (using sodium hydroxide or potassium hydroxide) at mild temperatures (10 to 25 °C) in an inert solvent medium.

- This rearrangement yields chlorofluoroalkyl-substituted cyclopropanecarboxylic acids predominantly in the cis isomeric form .

- Acidification with mineral acids such as hydrochloric acid liberates the free acid.

- This method, however, may have lower yields (~25%) and requires careful control to minimize by-products.

Purification Techniques

- The final product is purified by acid-base extraction followed by recrystallization or chromatographic methods.

- High-performance liquid chromatography (HPLC) is used to assess purity (>95% purity is typical for research-grade compounds).

- Diastereomeric mixtures can be separated by chiral HPLC when enantiomerically pure compounds are required.

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Cyclopropanation of 4-chloropyridin-2-yl vinyl precursor | tert-Butyl diazoacetate, chiral Co(II) porphyrin catalyst | Room temp, inert solvent (e.g., dioxane, THF) | Up to 97% ee, moderate to good yield | Asymmetric synthesis possible |

| 2 | Acidic hydrolysis of tert-butyl ester | 4 M HCl in dioxane | Room temp, 6 hours | ~56% | Converts ester to free acid |

| 3 | Favorskii rearrangement of cyclobutanone derivative | NaOH or KOH (equimolar), inert solvents (dioxane, methylene chloride) | 10–25 °C | ~25% | Produces cis isomer predominantly |

| 4 | Purification | Acidification with HCl or H2SO4, recrystallization, chromatography | Ambient conditions | High purity (>95%) | Chiral HPLC for diastereomer separation |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid, highlighting variations in substituents, physicochemical properties, and applications:

Structural and Functional Insights:

Heterocyclic vs.

Biological Relevance :

- Sulfonyl-containing derivatives () demonstrate pharmacological activity as CB2 receptor modulators, likely due to the sulfonyl group’s ability to engage in hydrogen bonding or electrostatic interactions .

- The biphenyl derivative () with fluorine and chlorine substituents may exhibit unique binding kinetics in protein targets, as suggested by its inclusion in the PDB database .

Synthetic Utility: Aminoethyl and ester derivatives () serve as intermediates for further functionalization, enabling prodrug strategies or conjugation with bioactive molecules .

Analytical and Industrial Considerations

- Chromatography : Reverse-phase HPLC methods (e.g., Newcrom R1 column) are effective for separating dichlorophenyl analogs, highlighting the importance of analytical validation for purity assessment .

- Industrial Availability : Companies like PharmaBlock and Shanghai PI Chemical Ltd. specialize in producing cyclopropanecarboxylic acid derivatives, underscoring their commercial relevance in drug discovery .

Biological Activity

1-(4-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid (CAS No. 90537-30-7) is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a chloro-substituted pyridine moiety. This compound has garnered attention in various fields, particularly in biological and pharmacological research due to its potential therapeutic applications.

- Molecular Formula : C₉H₈ClN₁O₂

- Molecular Weight : 185.62 g/mol

- Synonyms : this compound, 1060808-99-2

Biological Activity Overview

Research into the biological activity of this compound has revealed several notable properties, particularly in the areas of enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways. For instance, derivatives of cyclopropanecarboxylic acids have shown promise in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a crucial role in ethylene biosynthesis in plants. This inhibition can be beneficial for controlling ripening processes in agricultural products .

Table 1: Binding Affinity of Cyclopropanecarboxylic Acid Derivatives

| Compound | ΔG (kcal/mol) | Kb (M⁻¹) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10⁴ |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10⁴ |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this compound may exhibit similar effects. Studies on structurally analogous compounds have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including those with cyclopropane structures. Results indicated that concentrations as low as 50 µg/mL significantly inhibited bacterial growth, highlighting the potential of these compounds in developing new antimicrobial agents.

Potential Therapeutic Applications

The unique structural features of this compound position it as a candidate for further pharmacological exploration. Its ability to modulate enzyme activity and its potential antimicrobial effects open avenues for its application in treating various diseases.

Summary of Research Findings

- Enzyme Inhibition : Effective against ACO, impacting ethylene production.

- Antimicrobial Properties : Significant inhibition of bacterial growth observed.

- Therapeutic Potential : Possible applications in agriculture and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.